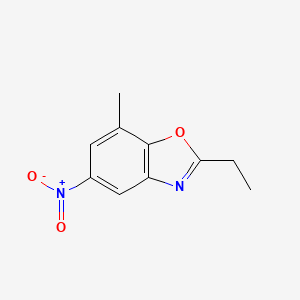

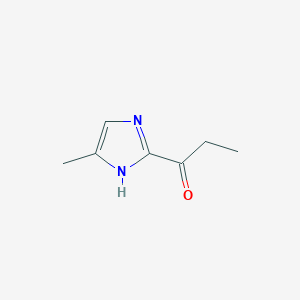

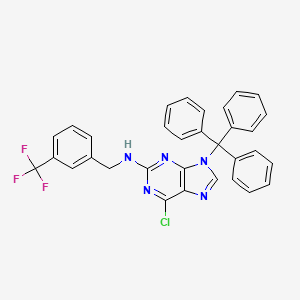

![molecular formula C13H22Cl2N2O2 B1429707 2-[4-(2-甲氧基苯基)哌嗪-1-基]乙醇二盐酸盐 CAS No. 1423794-98-2](/img/structure/B1429707.png)

2-[4-(2-甲氧基苯基)哌嗪-1-基]乙醇二盐酸盐

描述

“2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride” is a chemical compound with the CAS Number: 1423794-98-2 . It has a molecular weight of 309.24 . The IUPAC name for this compound is 2-[4-(2-methoxyphenyl)-1-piperazinyl]ethanol dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2O2.2ClH/c1-17-13-5-3-2-4-12(13)15-8-6-14(7-9-15)10-11-16;;/h2-5,16H,6-11H2,1H3;2*1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It has a melting point of 193°C . It should be stored under inert gas and is hygroscopic .科学研究应用

PET 成像中的放射性示踪剂

2-[4-(2-甲氧基苯基)哌嗪-1-基]乙醇二盐酸盐已显示出作为正电子发射断层扫描 (PET) 放射性示踪剂的潜力,特别是靶向血清素 5-HT7 受体。该化合物在大鼠脑区中表现出显着的体外结合,5-HT7 表达量高,表明其在绘制大脑中 5-HT7 受体的分布和密度的作用 (Shimoda 等人,2013)。

抗炎和镇痛特性

2-[4-(2-甲氧基苯基)哌嗪-1-基]乙醇二盐酸盐的衍生物已被合成并评估其抗炎和镇痛特性。一项研究发现,某些衍生物在动物模型中表现出显着的抗炎和镇痛作用,表明在疼痛和炎症管理中的潜在应用 (Okunrobo 和 Usifoh,2006)。

调节血清素释放

该化合物已被研究其对大脑中血清素 (5-HT) 释放的影响。研究表明,该化合物的某些类似物可以通过刺激 5-HT1A 受体来减少 5-HT 释放,表明在治疗与血清素失调相关的疾病中具有潜在应用 (Routledge 等人,1995)。

抗糖尿病特性

哌嗪衍生物,与 2-[4-(2-甲氧基苯基)哌嗪-1-基]乙醇二盐酸盐相关,已被确定为潜在的抗糖尿病化合物。已显示它们可以增加胰岛素分泌并改善糖尿病动物模型中的葡萄糖耐受性,表明作为糖尿病管理治疗剂的潜力 (Le Bihan 等人,1999)。

作用机制

Target of Action

The primary target of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes: α1A-, α1B-, and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the α1-AR, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Biochemical Pathways

The interaction of the compound with the α1-AR affects the adrenergic signaling pathway . This pathway is associated with numerous neurodegenerative and psychiatric conditions . The endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine, are also targets for α1-ARs .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The result of the compound’s action is primarily observed at the molecular and cellular level. The interaction with the α1-AR leads to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic effects in the treatment of various disorders .

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

Compounds with similar structures have been subjects of comparative analysis for their potential as alpha1-adrenergic receptor antagonists . This suggests that “2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride” and similar compounds could be of interest in future pharmaceutical research, particularly in the development of treatments for neurological conditions .

属性

IUPAC Name |

2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.2ClH/c1-17-13-5-3-2-4-12(13)15-8-6-14(7-9-15)10-11-16;;/h2-5,16H,6-11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWONCLGFKLZVPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

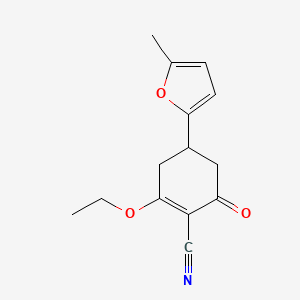

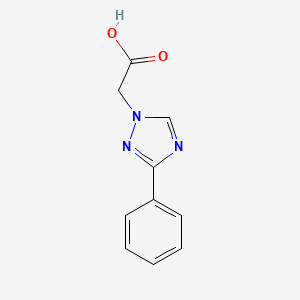

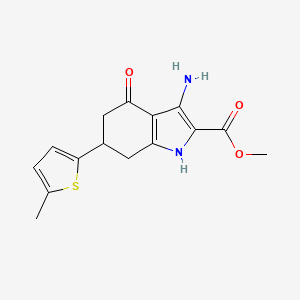

![2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1429634.png)

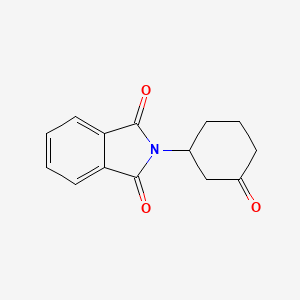

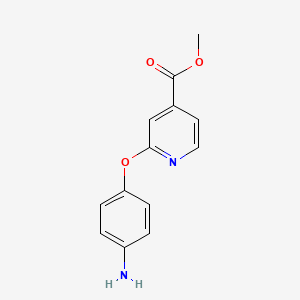

![N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide](/img/structure/B1429642.png)

![[Ir(dtbbpy)(ppy)2][PF6]](/img/structure/B1429646.png)